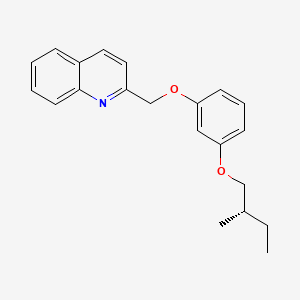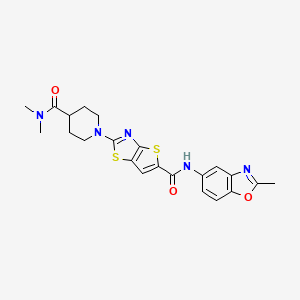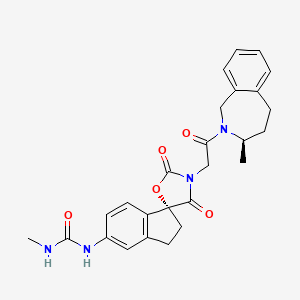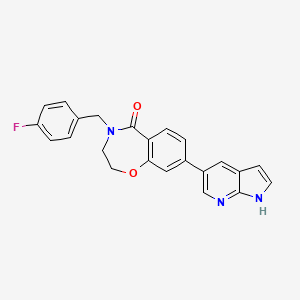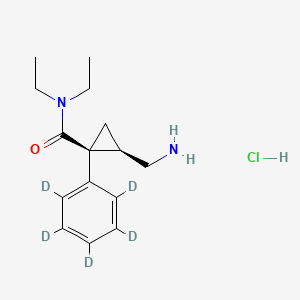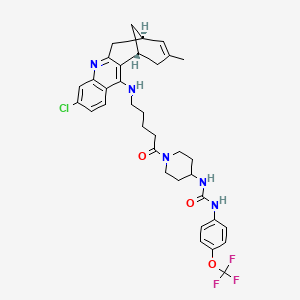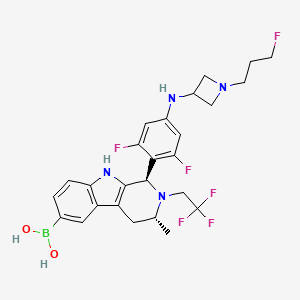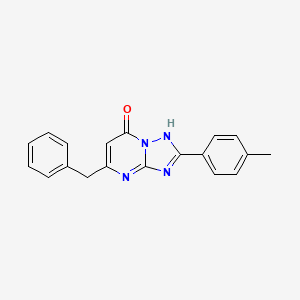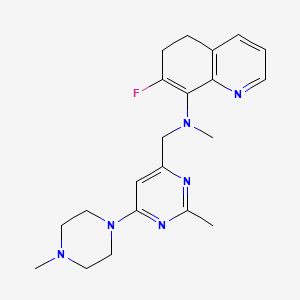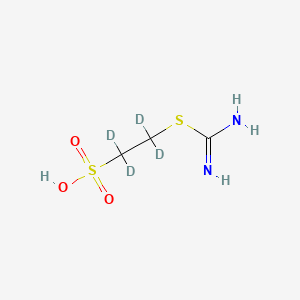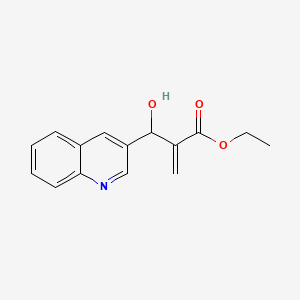
Cox-2/NO-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-2/NO-IN-1 is a compound that acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). This compound is of significant interest due to its potential therapeutic applications in treating inflammatory diseases and cancer. COX-2 is an enzyme that plays a crucial role in the inflammatory process, while nitric oxide synthase is involved in the production of nitric oxide, a molecule that can contribute to inflammation and other pathological conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/NO-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a suitable scaffold, followed by the introduction of functional groups that confer COX-2 and NOS inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cox-2/NO-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Cox-2/NO-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of COX-2 and NOS inhibition.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory and anticancer drugs.
Wirkmechanismus
Cox-2/NO-IN-1 exerts its effects by selectively inhibiting the activity of COX-2 and NOS enzymes. The inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins, while the inhibition of NOS decreases the production of nitric oxide, a molecule that can contribute to inflammation and other pathological conditions. The molecular targets of this compound include the active sites of COX-2 and NOS enzymes, where it binds and prevents their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Indomethacin: A non-selective COX inhibitor with anti-inflammatory properties.
Flavonoids: Natural compounds that can inhibit both COX-2 and 5-lipoxygenase (5-LOX).
Uniqueness
Cox-2/NO-IN-1 is unique in its dual inhibitory activity against both COX-2 and NOS, making it a promising candidate for treating conditions where both enzymes play a role. Unlike other COX-2 inhibitors, this compound also targets nitric oxide production, providing a broader anti-inflammatory and anticancer effect.
Eigenschaften
Molekularformel |
C15H15NO3 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
ethyl 2-[hydroxy(quinolin-3-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)10(2)14(17)12-8-11-6-4-5-7-13(11)16-9-12/h4-9,14,17H,2-3H2,1H3 |
InChI-Schlüssel |
LOXPFOMTHDPKBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)C(C1=CC2=CC=CC=C2N=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
